![molecular formula C9H6N4S B066535 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole CAS No. 170862-73-4](/img/structure/B66535.png)
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Additionally, there are numerous future directions for research on this compound that could lead to significant advancements in various fields.
Mécanisme D'action
The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation and associated symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole have been extensively studied in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been found to reduce the production of inflammatory mediators, leading to the reduction of inflammation and associated symptoms. Other effects include the inhibition of bacterial growth and the prevention of viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is its potent activity against various biological targets. This makes it a valuable compound for the development of new drugs and as a research tool in various scientific fields. Additionally, its synthesis method is well-characterized, ensuring the purity and reproducibility of the compound. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
Orientations Futures
There are numerous future directions for research on 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole. One significant direction is the development of new drugs based on this compound. Its potent anti-cancer, anti-inflammatory, and anti-bacterial activities make it a valuable candidate for the treatment of various diseases. Additionally, further studies could investigate its potential as an anti-viral agent, as well as its use as a fluorescent probe for sensing various biological molecules. Other potential directions include the optimization of its synthesis method and the evaluation of its toxicity in various models.
Méthodes De Synthèse
The synthesis of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the reaction of 2-mercaptobenzoic acid with sodium azide and copper (I) chloride in the presence of dimethylformamide. This reaction leads to the formation of the desired compound with a yield of up to 85%. This synthesis method has been optimized and characterized in various studies, ensuring the purity and reproducibility of the compound.
Applications De Recherche Scientifique
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in the development of new drugs. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, it has been investigated for its potential as an anti-viral agent, with promising results. Other potential applications include its use as a fluorescent probe for sensing various biological molecules and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
170862-73-4 |
|---|---|
Nom du produit |
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole |
Formule moléculaire |
C9H6N4S |
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
6-(triazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-8-9(14-6-10-8)5-7(1)13-11-3-4-12-13/h1-6H |
Clé InChI |
QAPYOECPMVVBDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
SMILES canonique |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
Synonymes |
Benzothiazole, 6-(2H-1,2,3-triazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




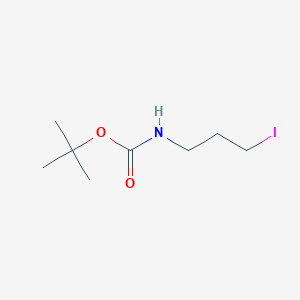


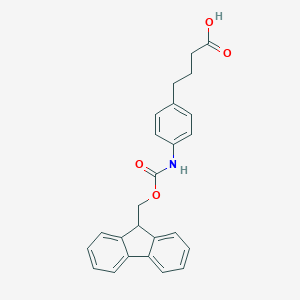
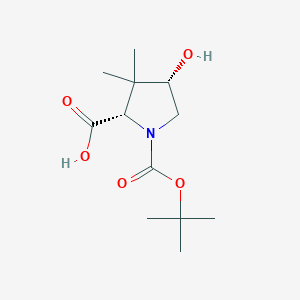
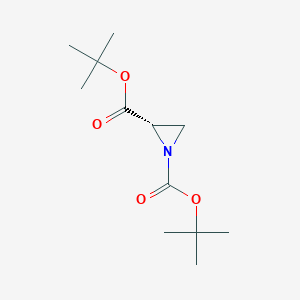
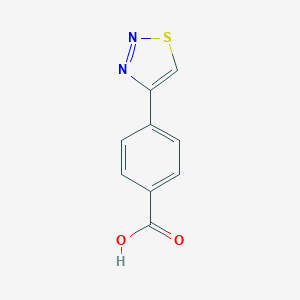
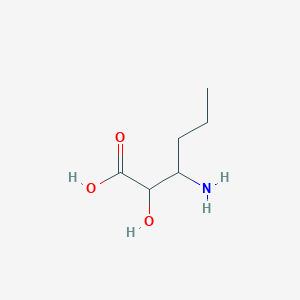

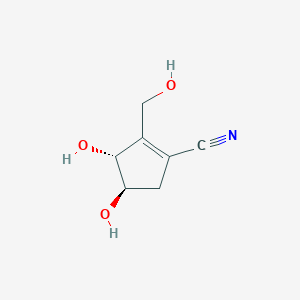
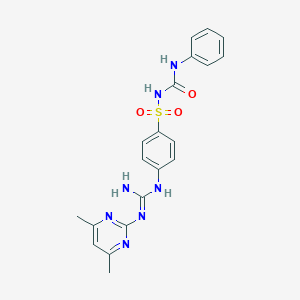
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
